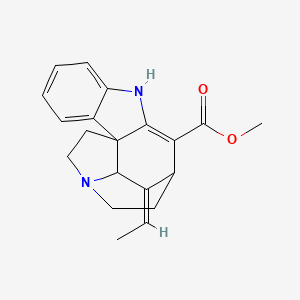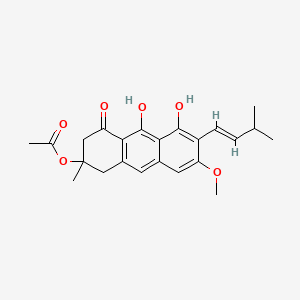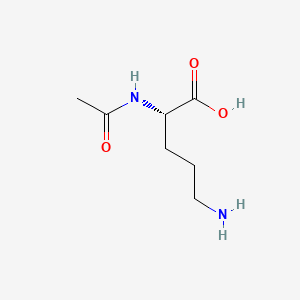
N-アセチルオルニチン
概要
説明
N-Acetylornithine is a non-proteinogenic amino acid that plays a significant role in various biological processes It is an intermediate in the biosynthesis of arginine and polyamines, which are crucial for cell growth and development
科学的研究の応用
N-Acetylornithine has several applications in scientific research:
Plant Biology: It is involved in plant defense mechanisms, particularly in response to herbivores and pathogens.
Medical Research: Studies have shown that N-Acetylornithine has a causal effect on renal function impairment, making it a potential biomarker for chronic kidney disease.
Biochemistry: It plays a role in the biosynthesis of arginine and polyamines, which are essential for various metabolic pathways.
作用機序
N-アセチルオルニチンは、いくつかのメカニズムを通じてその効果を発揮します。
6. 類似の化合物との比較
N-アセチルオルニチンは、オルニチンなどの他の類似の化合物と比較できます。
オルニチン: アルギニンとポリアミンの生合成における前駆体。
N-アセチルグルタミン酸: アルギニン生合成経路におけるもう1つの中間体。
プトレッシン: オルニチンから誘導されたポリアミンで、細胞の成長と分化に関与しています.
独自性: N-アセチルオルニチンは、植物の防御メカニズムとアルギニン生合成に関連する代謝経路の両方における二重の役割により、ユニークです。 メチルジャスモン酸によって誘導される可能性と、腎機能障害への関与は、他の類似の化合物とのさらなる区別点となります .
生化学分析
Biochemical Properties
N-Acetylornithine is primarily involved in the biosynthesis of ornithine through the action of N-acetylornithine deacetylase. This enzyme catalyzes the deacetylation of N-acetylornithine to produce ornithine and acetate. In plants, N-acetylornithine deacetylase has been shown to regulate the levels of ornithine and polyamines, which are essential for growth and development . Additionally, N-acetylornithine interacts with other enzymes such as N-acetylglutamate acetyltransferase, which recycles the acetyl group of N-acetylornithine on glutamate, regenerating N-acetylglutamate .
Cellular Effects
N-Acetylornithine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In Arabidopsis thaliana, the down-regulation of N-acetylornithine deacetylase resulted in altered levels of ornithine and polyamines, leading to changes in reproductive development, such as early flowering and impaired fruit setting . These effects highlight the importance of N-acetylornithine in maintaining cellular homeostasis and regulating developmental processes.
Molecular Mechanism
At the molecular level, N-acetylornithine exerts its effects through binding interactions with enzymes and other biomolecules. The deacetylation of N-acetylornithine by N-acetylornithine deacetylase is a key step in the biosynthesis of ornithine. This reaction not only produces ornithine but also influences the levels of polyamines, which are involved in various cellular functions . Additionally, N-acetylornithine may regulate gene expression by modulating the levels of metabolites and signaling molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-acetylornithine can vary over time. Studies have shown that the stability and degradation of N-acetylornithine can impact its long-term effects on cellular function. For example, the down-regulation of N-acetylornithine deacetylase in Arabidopsis thaliana led to sustained changes in ornithine and polyamine levels, which in turn affected reproductive development over time . These findings suggest that the temporal effects of N-acetylornithine are closely linked to its stability and degradation.
Dosage Effects in Animal Models
The effects of N-acetylornithine can vary with different dosages in animal models. Higher doses of N-acetylornithine may lead to increased levels of ornithine and polyamines, which can have both beneficial and adverse effects. For instance, excessive levels of polyamines can be toxic and may disrupt cellular homeostasis. Conversely, optimal doses of N-acetylornithine can support normal cellular function and development . These dosage-dependent effects highlight the importance of carefully regulating N-acetylornithine levels in experimental settings.
Metabolic Pathways
N-Acetylornithine is involved in several metabolic pathways, including the biosynthesis of ornithine, arginine, and polyamines. The deacetylation of N-acetylornithine by N-acetylornithine deacetylase is a critical step in the linear pathway of ornithine biosynthesis . This pathway also involves other enzymes such as N-acetylglutamate acetyltransferase, which recycles the acetyl group of N-acetylornithine on glutamate . These metabolic pathways are essential for maintaining cellular homeostasis and supporting various physiological functions.
Transport and Distribution
N-Acetylornithine is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the movement of N-acetylornithine across cellular membranes and ensure its proper localization within the cell . Additionally, binding proteins may interact with N-acetylornithine to regulate its availability and activity. The distribution of N-acetylornithine within cells and tissues is crucial for its role in biochemical reactions and cellular processes.
Subcellular Localization
The subcellular localization of N-acetylornithine is influenced by targeting signals and post-translational modifications. These mechanisms direct N-acetylornithine to specific compartments or organelles within the cell, where it can exert its effects on biochemical reactions and cellular functions . For example, N-acetylornithine may be localized to the cytoplasm or mitochondria, where it participates in the biosynthesis of ornithine and polyamines. Understanding the subcellular localization of N-acetylornithine is essential for elucidating its role in cellular metabolism and function.
準備方法
合成経路と反応条件: N-アセチルオルニチンは、L-オルニチンと4-ニトロフェニル酢酸から合成できます。このプロセスには、L-オルニチンモノハイドロクロリドを水に溶解し、水酸化ナトリウムでpHを11に調整してから、4-ニトロフェニル酢酸を加えることが含まれます。 混合物を攪拌してN-アセチルオルニチンを生成します .
工業的生産方法: N-アセチルオルニチンの特定の工業的生産方法は広く文書化されていませんが、合成は通常、実験室環境で使用されるものと同様の化学反応を含みます。これらの方法のスケーラビリティは、反応条件を最適化し、最終生成物の純度を保証することに依存します。
3. 化学反応の分析
反応の種類: N-アセチルオルニチンは、加水分解やアミノトランスフェラーゼ反応など、さまざまな化学反応を起こします。 オルニチンと酢酸を生成するために加水分解することができます . さらに、N-アセチルオルニチンアミノトランスフェラーゼは、ピリドキサールリン酸を補因子として、N-アセチルオルニチンをN-アセチルグルタミン酸-5-セミアルデヒドに可逆的に変換するのを触媒します .
一般的な試薬と条件:
加水分解: 水およびN-アセチルオルニチン脱アセチラーゼなどの酵素。
アミノトランスフェラーゼ反応: 補因子としてのピリドキサールリン酸。
主な生成物:
加水分解: オルニチンと酢酸。
アミノトランスフェラーゼ反応: N-アセチルグルタミン酸-5-セミアルデヒド。
4. 科学研究の応用
N-アセチルオルニチンは、科学研究でいくつかの用途があります。
植物生物学: これは、特に草食動物や病原体に対する反応において、植物の防御メカニズムに関与しています。
医学研究: 研究では、N-アセチルオルニチンは腎機能障害に因果関係があることが示されており、慢性腎臓病の潜在的なバイオマーカーとなっています.
化学反応の分析
Types of Reactions: N-Acetylornithine undergoes various chemical reactions, including hydrolysis and aminotransferase reactions. It can be hydrolyzed to produce ornithine and acetic acid . Additionally, N-Acetylornithine aminotransferase catalyzes the reversible conversion of N-Acetylornithine to N-acetylglutamate-5-semialdehyde with pyridoxal phosphate as a cofactor .
Common Reagents and Conditions:
Hydrolysis: Water and enzymes such as N-acetylornithine deacetylase.
Aminotransferase Reaction: Pyridoxal phosphate as a cofactor.
Major Products:
Hydrolysis: Ornithine and acetic acid.
Aminotransferase Reaction: N-acetylglutamate-5-semialdehyde.
類似化合物との比較
N-Acetylornithine can be compared with other similar compounds such as:
Ornithine: A precursor in the biosynthesis of arginine and polyamines.
N-Acetylglutamate: Another intermediate in the arginine biosynthesis pathway.
Putrescine: A polyamine derived from ornithine that plays a role in cell growth and differentiation.
Uniqueness: N-Acetylornithine is unique due to its dual role in both plant defense mechanisms and metabolic pathways related to arginine biosynthesis. Its ability to be induced by methyl jasmonate and its involvement in renal function impairment further distinguish it from other similar compounds .
特性
IUPAC Name |
(2S)-2-acetamido-5-aminopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-5(10)9-6(7(11)12)3-2-4-8/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLGPAXAGHMNOL-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331400 | |
| Record name | N-acetylornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N2-Acetylornithine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003357 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6205-08-9 | |
| Record name | N-Acetyl-L-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6205-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-acetylornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-Acetylornithine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003357 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-acetylornithine in arginine biosynthesis?
A: N-acetylornithine is a key intermediate in the arginine biosynthetic pathway. [, ] It is produced from N-acetylglutamate semialdehyde by N-acetylornithine aminotransferase (NAcOAT). [] N-acetylornithine is subsequently deacetylated to ornithine by N-acetylornithine deacetylase (NAOD), continuing the pathway towards arginine synthesis. [, , ]
Q2: Are there alternative pathways for ornithine synthesis, and how does this relate to N-acetylornithine?
A: Yes, some bacteria utilize an alternative route for ornithine production where N-acetylornithine plays a central role. [, ] In this pathway, N-acetylornithine acts as an acetyl group donor to glutamate, catalyzed by an enzyme with dual functionality - N-acetylornithine aminotransferase (NAcOAT) or ornithine acetyltransferase (OAT). [, ] This reaction yields ornithine and N-acetylglutamate. [, ]
Q3: How is N-acetylornithine metabolism linked to polyamine levels in plants?
A: Studies in Arabidopsis thaliana revealed a link between N-acetylornithine deacetylase (NAOD), encoded by the At4g17830 gene, and polyamine levels. [] Silencing At4g17830 decreased ornithine levels, impacting downstream polyamine production. [] This suggests a regulatory role of AtNAOD on ornithine homeostasis, influencing polyamine levels in Arabidopsis. []
Q4: Can N-acetylornithine aminotransferase (NAcOAT) act on other substrates besides N-acetylornithine?
A: Yes, NAcOAT displays activity towards other substrates. Studies have shown that it can catalyze the transamination of γ-aminobutyric acid (GABA) and, to a lesser extent, ornithine. [, , ] This dual substrate specificity suggests a potential role for NAcOAT in both arginine and GABA metabolism. [, ]
Q5: What is the significance of the arginine deiminase pathway (ADI) in vancomycin-intermediate Staphylococcus aureus (VISA), and how is N-acetylornithine involved?
A: Metabolomic profiling of VISAs revealed alterations in arginine metabolism, specifically the upregulation of the ADI pathway. [] This pathway involves the conversion of arginine to ornithine, with a corresponding decrease in intracellular citrulline and extracellular arginine, and an increase in extracellular ornithine. [] While the specific role of N-acetylornithine within the ADI pathway in VISA wasn't directly investigated, its altered levels suggest potential involvement in the metabolic changes associated with VISA development. []
Q6: How does N-acetylornithine interact with N-acetylornithine aminotransferase (NAcOAT)?
A: N-acetylornithine binds to the active site of NAcOAT, which contains pyridoxal 5'-phosphate (PLP) as a cofactor. [, ] The specific amino acid residues involved in binding have been investigated through kinetic studies and structural analysis of the enzyme. [, ]
Q7: Which amino acid residues are crucial for NAcOAT activity and how do they impact substrate specificity?
A: Research identified key residues in NAcOAT from Synechocystis sp. PCC6803. [] Lysine 280 and Aspartic acid 251 are essential for activity, with mutations to Alanine resulting in depletion of enzymatic function. [] Glutamic acid 223 appears involved in substrate binding and the transition between reaction steps. [] Additionally, Threonine 308, Glutamine 254, Tyrosine 39, Arginine 163, and Arginine 402 are implicated in substrate recognition and catalysis. [] In Toxoplasma gondii NAcOAT, Valine 79, instead of Tyrosine as in the human homolog, plays a key role in accommodating N-acetylornithine and GABA, influencing substrate preference. []
Q8: What is the mechanism of action of N-acetylornithine deacetylase (NAOD)?
A: NAOD, encoded by the argE gene in E. coli, is a metal-dependent aminoacylase. [] It catalyzes the hydrolysis of N-acetylornithine to ornithine and acetate. [] The enzyme utilizes a metal ion, preferably zinc or cobalt, for its activity. [] Kinetic studies suggest a mechanism involving a general acid and a general base, with a single proton transfer in the rate-limiting step. []
Q9: What is the molecular formula and weight of N-acetylornithine?
A9: The molecular formula of N-acetylornithine is C7H14N2O4. Its molecular weight is 190.20 g/mol.
Q10: Is there any spectroscopic data available for N-acetylornithine?
A10: While the provided research does not delve into detailed spectroscopic analysis of N-acetylornithine, its structure can be elucidated through techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods can provide information about its atomic arrangement, bonding patterns, and fragmentation patterns, respectively.
Q11: How is the expression of genes involved in arginine biosynthesis, like argC and argD, regulated in cyanobacteria?
A: Studies in Anabaena sp. strain PCC 7120, a type of cyanobacteria, showed that argC and argD, encoding N-acetylornithine aminotransferase, are transcribed as monocistronic mRNAs. [] Surprisingly, their expression was not affected by the presence or absence of arginine in the growth medium. []
Q12: What is the role of the oat2 gene in Streptomyces clavuligerus and how does it relate to arginine?
A: The oat2 gene in Streptomyces clavuligerus encodes an enzyme with N-acetylornithine:glutamic acid acetyltransferase activity. [] Deletion of oat2 led to increased clavulanic acid production in the presence of high arginine concentrations. [] This suggests a regulatory role for oat2, or its product, in modulating clavulanic acid biosynthesis in response to arginine levels. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5'-O-[(S)-{[(S)-{[(2R,3R,4S)-3,4-Dihydroxypyrrolidin-2-YL]methoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]adenosine](/img/structure/B1236492.png)
![2-[[5-[(4-fluorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-sulfamoylphenyl)acetamide](/img/structure/B1236494.png)
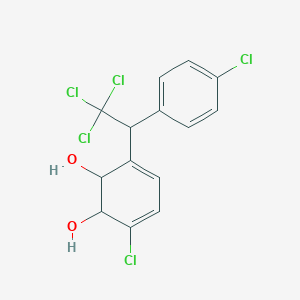
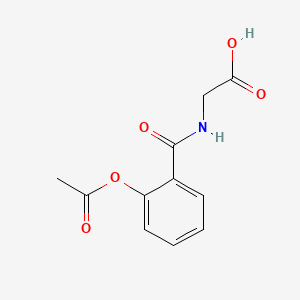

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2,6-dimethyl-5-methylidenehept-2-enethioate](/img/structure/B1236499.png)



![2-[2-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1236503.png)

![2-[5-[(Z)-(5,7-dimethyl-1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1236505.png)
